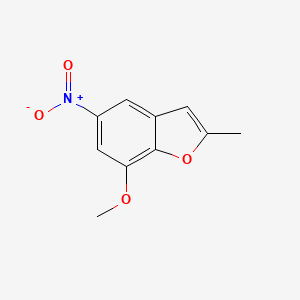
7-Methoxy-2-methyl-5-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of methoxy, methyl, and nitro groups in 7-Methoxy-2-methyl-5-nitrobenzofuran contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-5-nitrobenzofuran typically involves the nitration of benzofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) in acetic acid (AcOH) or dichloromethane (CH₂Cl₂) at controlled temperatures . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production of benzofuran derivatives, including 7-Methoxy-2-methyl-5-nitrobenzofuran, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts such as palladium (Pd) and copper (I) iodide (CuI) to facilitate coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methyl-5-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the substituent groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Halogenation using bromine (Br₂) or iodine (I₂) in the presence of catalysts like mercury (II) oxide (HgO).
Major Products:
Oxidation: Formation of benzofuran quinones.
Reduction: Formation of 7-Methoxy-2-methyl-5-aminobenzofuran.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
7-Methoxy-2-methyl-5-nitrobenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-5-nitrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy and methyl groups may influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
2-Nitrobenzofuran: Shares the nitro group but lacks the methoxy and methyl substituents.
5-Methoxy-2-methylbenzofuran: Similar methoxy and methyl groups but lacks the nitro group.
7-Methoxybenzofuran: Contains the methoxy group but lacks the nitro and methyl groups.
Uniqueness: 7-Methoxy-2-methyl-5-nitrobenzofuran is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
89228-69-3 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
7-methoxy-2-methyl-5-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h3-5H,1-2H3 |
InChI Key |
ZWJIOTGRRLPRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2O1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


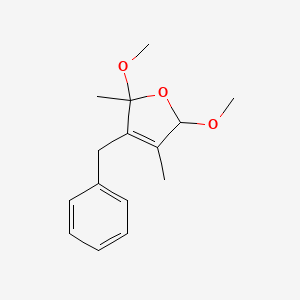
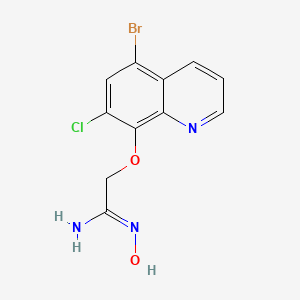
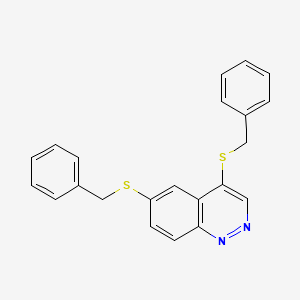
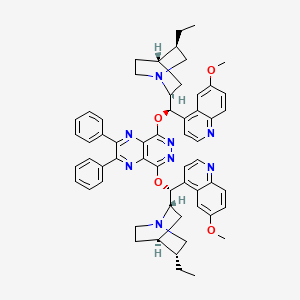

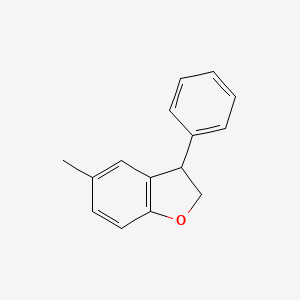
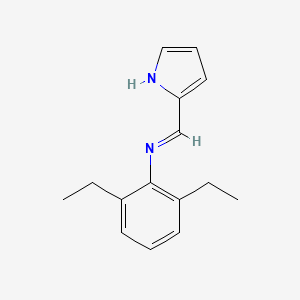
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
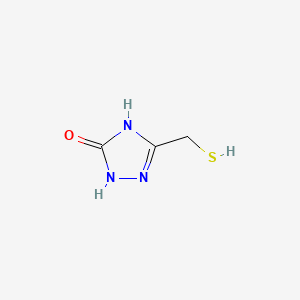
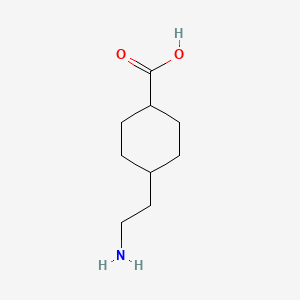
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
